Norfentanyl
Overview
Description
Norfentanyl is an inactive synthetic opioid analgesic drug precursor. It is an analog and metabolite of fentanyl with the removal of the phenethyl moiety (or functional group) from fentanyl chemical structure .
Synthesis Analysis
The synthesis of Norfentanyl involves the use of chloroformate chemistry. The method involves the initial extraction of synthetic opioids separately from the matrices followed by detection of the unique products that arise from their reaction with 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl), namely Troc-norfentanyl .Molecular Structure Analysis
Norfentanyl is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of 4- (N’-phenyl)piperidin-4-amine with propanoic acid . The molecular formula of Norfentanyl is C14H20N2O .Chemical Reactions Analysis
The chemical reactions of Norfentanyl involve the treatment of synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane. This reaction yields two products from one fentanyl molecule that can be used to retrospectively identify the original opioid .Physical And Chemical Properties Analysis
Norfentanyl is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of 4- (N’-phenyl)piperidin-4-amine with propanoic acid. It is a major metabolite of fentanyl .Scientific Research Applications
Pharmacokinetics and Metabolism
Fentanyl Metabolism and Genetic Factors : A study highlighted the role of cytochrome P450 (CYP) enzymes in fentanyl metabolism, suggesting that genetic variations in CYP3A4 and CYP3A5 could affect fentanyl's toxicity. This study used postmortem blood samples to examine fentanyl and Norfentanyl concentrations, providing evidence that CYP3A5 involvement in fentanyl metabolism may lead to impaired metabolism in individuals with specific genetic variants (Jin et al., 2005).
Quantitative Analysis in Clinical Settings : Research has developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying fentanyl and Norfentanyl in human plasma and urine. These methods support pharmacokinetic studies and therapeutic drug monitoring, offering insights into the metabolism of fentanyl in patients undergoing treatment with this potent opioid (Huynh et al., 2005).
Forensic Toxicology
Postmortem Analysis : In forensic toxicology, understanding the metabolism of fentanyl to Norfentanyl is crucial for interpreting postmortem toxicology results. Studies utilizing LC-MS/MS for analyzing fentanyl and Norfentanyl in fatality cases due to transdermal fentanyl application have provided valuable data for forensic investigations, aiding in determining the cause of death and potential misuse of fentanyl patches (Coopman et al., 2007).
Detection and Analysis in Biological Samples : The development of sensitive and specific analytical methods for the detection of fentanyl, Norfentanyl, and other metabolites in biological samples is essential for forensic and clinical toxicology. These methods enable the detection of fentanyl use, abuse, and potential toxicity, contributing to the understanding of its pharmacokinetics and the assessment of exposure in various contexts (Kharasch et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-phenyl-N-piperidin-4-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13,15H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBDBWCQQBSRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCNCC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057657 | |
Record name | Norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609-66-1 | |
Record name | 4-(N-Propionylaniline)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfentanyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1609-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-N-piperidin-4-ylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFENTANYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK6D8JV6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of fentanyl in humans?
A1: Fentanyl is primarily metabolized by the cytochrome P450 enzyme, specifically CYP3A4, to norfentanyl. [, ] This process occurs predominantly in the liver, but human duodenal microsomes also exhibit significant metabolic activity. []
Q2: How do plasma concentrations of fentanyl and norfentanyl differ based on CYP3A5 genotype?
A2: In postoperative patients receiving intravenous fentanyl, individuals homozygous for the CYP3A53 allele exhibited significantly higher plasma concentrations of fentanyl normalized for infusion rate compared to carriers of the 1 allele. Conversely, the plasma concentration ratio of norfentanyl to fentanyl was significantly lower in the 3/3 group. []
Q3: How is norfentanyl typically excreted from the body?
A3: Norfentanyl, alongside fentanyl, is primarily excreted through urine. [, , ] Studies have shown that the renal clearance ratios of both fentanyl and norfentanyl to creatinine were significantly higher than their respective free fractions in plasma, suggesting a role for renal tubular secretion in their elimination. []
Q4: Can pregnancy affect norfentanyl clearance?
A4: Yes, pregnancy can delay norfentanyl clearance, as demonstrated in a case study involving a pregnant woman with opioid use disorder. [, ]
Q5: Is saliva a reliable matrix for detecting norfentanyl?
A5: Saliva testing does not appear to be a reliable method for detecting fentanyl or its metabolites, including norfentanyl. One study found that neither fentanyl nor its metabolites were consistently detectable in saliva samples, even when urine tests were positive. []
Q6: What analytical techniques are commonly employed to detect and quantify fentanyl and norfentanyl in biological samples?
A6: Various analytical techniques have been utilized for the detection and quantification of fentanyl and norfentanyl in biological samples. These include:
Q7: Can cerumen be used as an alternative matrix for detecting fentanyl and norfentanyl in postmortem investigations?
A7: Yes, cerumen has shown potential as an alternative matrix for the detection of fentanyl and norfentanyl in postmortem investigations. A study successfully detected and quantified both substances in cerumen samples, suggesting its utility in forensic toxicology. []
Q8: Can fentanyl and norfentanyl be detected in skeletal tissue postmortem?
A8: Yes, fentanyl, norfentanyl, and other opioids can be detected in postmortem skeletal tissue and bone marrow. A validated LC-MS/MS method successfully quantified these substances in bone samples, providing valuable data for forensic investigations. []
Q9: Does norfentanyl contribute to fentanyl's toxicity?
A10: Although norfentanyl is less potent than fentanyl, its contribution to overall toxicity cannot be entirely disregarded, especially in prolonged use or overdose situations. The accumulation of norfentanyl due to delayed clearance, as observed in pregnancy, could potentially exacerbate fentanyl's adverse effects. []
Q10: Can oral fluid be a viable alternative matrix for assessing neonatal drug exposure to fentanyl?
A12: Oral fluid shows promise as a less invasive alternative matrix for assessing neonatal drug exposure to fentanyl. A case study demonstrated the feasibility of using a sterile swab to collect oral fluid samples from infants administered fentanyl, with subsequent detection and quantification of fentanyl and norfentanyl using UPLC-MS/MS. []
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